molecular formula C30H29N3O4 B1254316 (S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

(S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B1254316
M. Wt: 495.6 g/mol
InChI Key: QEKGGRXXFXFZAV-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by its unique structure, which includes a diphenylacetyl group, a methoxy-methyl-benzyl group, and a tetrahydro-imidazo[4,5-c]pyridine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diphenylacetyl group: This step often involves the use of diphenylacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxy-methyl-benzyl group: This can be accomplished through a nucleophilic substitution reaction using the corresponding benzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-(2,2-Diphenylacetyl)-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both diphenylacetyl and methoxy-methyl-benzyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

(6S)-5-(2,2-diphenylacetyl)-1-[(4-methoxy-3-methylphenyl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C30H29N3O4/c1-20-15-21(13-14-27(20)37-2)17-32-19-31-24-18-33(26(30(35)36)16-25(24)32)29(34)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-15,19,26,28H,16-18H2,1-2H3,(H,35,36)/t26-/m0/s1

InChI Key

QEKGGRXXFXFZAV-SANMLTNESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)OC

Synonyms

1-(3-methyl-4-methoxyphenyl)-methyl-5-diphenylacetyl-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid
EMA300
PD 121981
PD-121981
WL 19
WL-19

Origin of Product

United States

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